6-Methoxyflavone

Catalog No.
S581062
CAS No.
26964-24-9
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyflavone

CAS Number

26964-24-9

Product Name

6-Methoxyflavone

IUPAC Name

6-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

XZQLSABETMKIGG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3

Synonyms

6-methoxyflavone

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3

Anti-inflammatory Properties:

Studies have investigated the anti-inflammatory properties of 6-methoxyflavone in various cell types. For example, research suggests that 6-methoxyflavone may help reduce inflammation in kidney cells [].

Pain Management:

Some studies have explored the potential of 6-methoxyflavone for pain management. For instance, research suggests that 6-methoxyflavone may possess pain-relieving properties in a rat model of neuropathic pain caused by cisplatin, a chemotherapy drug [].

Neuroprotective Effects:

6-methoxyflavone's potential neuroprotective effects are also being investigated. Some studies suggest that it may help protect against oxidative stress in the brain, which is linked to various neurodegenerative diseases [].

Other Potential Applications:

Research into 6-methoxyflavone's potential applications is ongoing, and other areas of exploration include its potential role in:

  • Antioxidant activity []
  • Antimicrobial effects []

6-Methoxyflavone is a flavonoid compound with the chemical formula C₁₆H₁₂O₃, recognized for its potential therapeutic properties. This compound is structurally characterized by a methoxy group attached to the sixth carbon of the flavone skeleton. It is commonly found in various medicinal plants and has been studied for its biological activities, particularly its neuroprotective and anti-inflammatory effects.

, which include:

  • Oxidation: This reaction can convert 6-methoxyflavone into quinones or other oxidized derivatives.
  • Reduction: Reduction processes can yield dihydroflavones or other reduced forms.
  • Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the flavone backbone.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the conditions and reagents used during these reactions .

The biological activity of 6-methoxyflavone is notable, particularly in neuroprotection and cognitive enhancement. Research indicates that it can reverse cognitive impairments caused by chronic ethanol exposure, likely through mechanisms involving increased levels of neurotransmitters such as noradrenaline and dopamine in the brain. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects .

6-Methoxyflavone also interacts with various cellular pathways, modulating signaling molecules involved in oxidative stress and inflammation. This interaction leads to decreased activation of pro-inflammatory pathways and enhanced cellular homeostasis.

The synthesis of 6-methoxyflavone typically involves several key steps:

  • Starting Materials: Commonly used starting materials include 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.
  • Reaction Steps: The synthesis proceeds through condensation, cyclization, and demethylation.
  • Conditions: The reactions often require strong acids or bases, elevated temperatures, and prolonged reaction times to achieve optimal yields.

Industrial methods may utilize similar synthetic routes but are optimized for larger scale production, employing advanced technologies such as continuous flow reactors to enhance efficiency .

6-Methoxyflavone has several applications in research and potential therapeutic settings:

  • Neuroprotection: It is being investigated for its ability to protect against neurotoxicity and cognitive decline associated with conditions like Alzheimer's disease.
  • Antioxidant Therapy: Due to its antioxidant properties, it may be useful in developing treatments for oxidative stress-related diseases.
  • Research Reagent: It serves as a reagent in various biochemical studies exploring flavonoid interactions and effects on cellular pathways .

Studies have shown that 6-methoxyflavone interacts with multiple biological targets:

  • It acts as an agonist for GABA A receptors, which may influence locomotion and anxiety-related behaviors.
  • The compound has been observed to modulate brain-derived neurotrophic factor (BDNF) signaling pathways, essential for memory formation and neuronal survival.
  • Its effects on neurotransmitter levels suggest potential applications in treating mood disorders and cognitive impairments associated with substance abuse .

Several compounds share structural similarities with 6-methoxyflavone. Below is a comparison highlighting their unique aspects:

Compound NameStructure SimilarityKey Biological ActivityUnique Features
3-HydroxyflavoneFlavonoid backboneAntioxidant, anti-inflammatoryKnown for its role in enhancing cellular signaling
7,8-DihydroxyflavoneFlavonoid backboneNeuroprotective effectsStronger BDNF receptor agonist
FisetinFlavonoid backboneAntioxidant, anti-cancerExhibits stronger anti-cancer properties
ApigeninFlavonoid backboneAnti-inflammatory, anti-cancerNotable for its effects on cancer cell apoptosis

6-Methoxyflavone's unique position lies in its specific neuroprotective effects against ethanol-induced cognitive decline while also contributing to antioxidant defense mechanisms. Its ability to cross the blood-brain barrier further enhances its potential therapeutic applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

252.078644241 g/mol

Monoisotopic Mass

252.078644241 g/mol

Heavy Atom Count

19

UNII

QAX7R06N2Q

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26964-24-9

Wikipedia

6-Methoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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